4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrrolidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine core.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4 (1H,3H)-dione
- Pyrrolidine Derivatives
Uniqueness
4-Methyl-6-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core, a pyrrolidine ring, and a trifluoromethyl group. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17F3N4O |
---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
4-methyl-6-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H17F3N4O/c1-11-7-14(21-10-20-11)23-6-5-12(8-23)9-24-15-4-2-3-13(22-15)16(17,18)19/h2-4,7,10,12H,5-6,8-9H2,1H3 |
InChI Key |
AGXWQHHHYHDWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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